Cl-Necrostatin-1, also known as 7-chloro-necrostatin-1, is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound is derived from the original necrostatin-1 and has been developed to enhance specificity and efficacy in inhibiting RIPK1-mediated necroptosis, a form of programmed cell death. The discovery of necrostatins has significantly advanced the understanding of RIPK1's role in various pathological conditions.
Cl-Necrostatin-1 was synthesized as part of ongoing research to develop inhibitors targeting the necroptotic pathway, particularly focusing on RIPK1. The initial discovery of necrostatin-1 was reported in 2005, serving as a foundational compound for further modifications and analogs aimed at improving therapeutic potential in various diseases .
The synthesis of Cl-Necrostatin-1 involves several chemical reactions that modify the original necrostatin structure to enhance its potency and selectivity. The synthetic pathway typically includes:
Technical details regarding the synthesis include monitoring reactions via thin-layer chromatography (TLC) and confirming structures using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Cl-Necrostatin-1 features a unique molecular structure characterized by:
This structure contributes to its ability to bind selectively to RIPK1, stabilizing its inactive conformation and preventing its autophosphorylation.
The molecular formula for Cl-Necrostatin-1 is C₉H₈ClN₃O, with a molecular weight of approximately 213.64 g/mol. Structural analysis through X-ray crystallography has shown that Cl-Necrostatin-1 binds to an allosteric site on RIPK1, distinct from the ATP-binding pocket .
Cl-Necrostatin-1 undergoes specific interactions with RIPK1 that inhibit its kinase activity. The primary reaction involves:
Technical details include kinetic assays that demonstrate Cl-Necrostatin-1's ability to inhibit RIPK1 activity in vitro with an IC₅₀ value in the nanomolar range, indicating high potency .
The mechanism by which Cl-Necrostatin-1 exerts its effects involves:
Data from cellular assays indicate that Cl-Necrostatin-1 effectively reduces cell death in models where RIPK1 is implicated, demonstrating its potential therapeutic applications .
Cl-Necrostatin-1 is typically presented as a solid compound with:
Key chemical properties include:
Analytical methods such as HPLC and NMR are used to assess purity and confirm structural integrity .
Cl-Necrostatin-1 has been utilized extensively in research settings for:
Research continues to explore additional analogs and derivatives based on Cl-Necrostatin-1 to enhance efficacy and reduce potential side effects associated with broader kinase inhibition .
Cl-Necrostatin-1 (7-Chloro-Necrostatin-1) is a selective allosteric inhibitor of Receptor Interacting Protein Kinase 1, a master regulator of necroptosis—a form of programmed necrosis. Receptor Interacting Protein Kinase 1 activation occurs within the tumor necrosis factor receptor 1 signaling complex, where it undergoes ubiquitination by cellular inhibitor of apoptosis proteins 1/2, promoting nuclear factor kappa B activation and cell survival. Upon deubiquitination by cylindromatosis, Receptor Interacting Protein Kinase 1 transitions to a pro-necroptotic state, forming complex IIb (necrosome) with Receptor Interacting Protein Kinase 3 and Mixed Lineage Kinase Domain-Like pseudokinase [1] [4]. Cl-Necrostatin-1 specifically targets the kinase domain of Receptor Interacting Protein Kinase 1, preventing autophosphorylation at serine 161—a critical step for its interaction with Receptor Interacting Protein Kinase 3 [1] [8]. This inhibition disrupts necrosome assembly, thereby blocking downstream phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase and its pore-forming oligomerization at the plasma membrane [1] [7]. Crucially, Cl-Necrostatin-1 does not affect tumor necrosis factor-induced nuclear factor kappa B activation or extrinsic apoptosis, highlighting its specificity for the necroptotic pathway [4] [8].
The kinase domain of Receptor Interacting Protein Kinase 1 contains a unique allosteric pocket adjacent to the adenosine triphosphate-binding site, which is targeted by Cl-Necrostatin-1. Structural studies reveal that this pocket is stabilized by a conserved Asparagine-Leucine-Glycine motif ("Asparagine-Leucine-Glycine-motif"). In the inactive state, this motif adopts an "Asparagine-Leucine-Glycine-out" conformation. Kinase activation requires a transition to the "Asparagine-Leucine-Glycine-in" state, enabling adenosine triphosphate binding and catalytic activity [7]. Cl-Necrostatin-1 binds the allosteric pocket with higher affinity than first-generation necrostatins due to its chloro-substitution at the indole ring, which enhances hydrophobic interactions with leucine 170 of Receptor Interacting Protein Kinase 1 [3] [7]. This binding locks the Asparagine-Leucine-Glycine-motif in the "out" conformation, sterically hindering adenosine triphosphate binding and preventing Receptor Interacting Protein Kinase 1 activation. Hydrogen deuterium exchange-mass spectrometry and molecular dynamics simulations confirm that Cl-Necrostatin-1 induces distinct conformational changes compared to other inhibitors (e.g., Necrostatin-1 stable), altering solvent accessibility in helix αC and the activation loop [7].
Table 1: Structural Characteristics of Receptor Interacting Protein Kinase 1 Inhibitors
Inhibitor | Binding Site | Conformational Effect | Key Interactions |
---|---|---|---|
Cl-Necrostatin-1 | Allosteric pocket | Locks Asparagine-Leucine-Glycine-motif "out" | Hydrophobic: Leu170; H-bond: Glu166 |
Necrostatin-1 stable | Allosteric pocket | Stabilizes Asparagine-Leucine-Glycine-motif "out" | Van der Waals: Met95; H-bond: Leu157 |
Necrostatin-34 | Distal C-lobe pocket | Induces asymmetric dimer disruption | Salt bridge: Glu114; π-stacking: His110 |
The core necroptotic pathway exhibits remarkable evolutionary conservation, though its complexity increases in vertebrates. In Caenorhabditis elegans, the linker cell death pathway involves Receptor Interacting Protein Kinase homolog 1-dependent necrosis, which lacks Mixed Lineage Kinase Domain-Like pseudokinase but shares morphological features with mammalian necroptosis [4]. Avian models (e.g., chick embryos) display necrotic morphology in developing ciliary ganglia and spinal motor neurons, regulated by Receptor Interacting Protein Kinase-like kinases [4]. Murine studies demonstrate that Receptor Interacting Protein Kinase 1 kinase-dead knock-in or Receptor Interacting Protein Kinase 3/Mixed Lineage Kinase Domain-Like pseudokinase knockout models lack spontaneous phenotypes, indicating necroptosis is primarily stress-responsive rather than developmental [4] [8]. However, backup necroptotic mechanisms emerge when apoptosis is compromised: caspase-3-deficient mice exhibit necrosis in interdigital webs and spinal motor neurons, achieving similar morphological outcomes as apoptosis [4] [8]. Cross-species analysis reveals:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7